Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate
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Overview
Description
Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate typically involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The reaction is monitored closely to maintain the desired yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Condensation Reactions: These reactions often require catalysts like acids or bases and are performed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while condensation reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of Ethyl 2-(5-amino-6-chloropyrimidin-4-yl)hydrazinecarboxylate.
Ethyl 2-(5-amino-4-chloropyrimidin-6-yl)hydrazinecarboxylate: A structural isomer with similar properties.
Ethyl 2-(5-amino-6-bromopyrimidin-4-yl)hydrazinecarboxylate: A bromine-substituted analogue with potentially different reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its chlorine atom at the 6-position and amino group at the 5-position make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
6969-82-0 |
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Molecular Formula |
C7H10ClN5O2 |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
ethyl N-[(5-amino-6-chloropyrimidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C7H10ClN5O2/c1-2-15-7(14)13-12-6-4(9)5(8)10-3-11-6/h3H,2,9H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
RBGNFVJMPDTYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
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